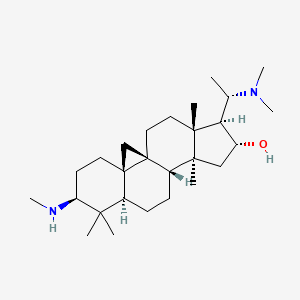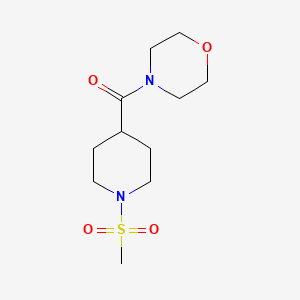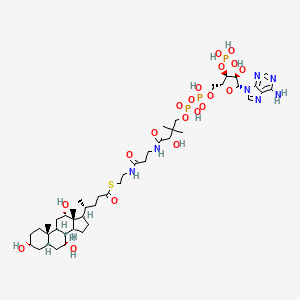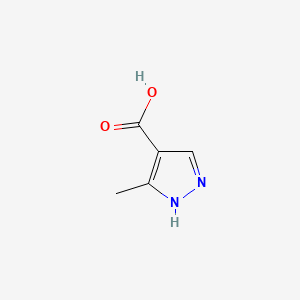
Cyclovirobuxine C
Vue d'ensemble
Description
Cyclovirobuxine C is a chemical compound with the molecular formula C27H48N2O . It is one of the defined stereocentres .
Molecular Structure Analysis
The molecular structure of Cyclovirobuxine C is complex, with 10 of 10 defined stereocentres . The exact mass is 416.376678 Da and the average mass is 416.683 Da .Physical And Chemical Properties Analysis
Cyclovirobuxine C has an average mass of 416.683 Da and a monoisotopic mass of 416.376678 Da . It is stable if stored as directed and should avoid strong oxidizing agents .Applications De Recherche Scientifique
Cardiovascular Benefits and Mechanisms Cyclovirobuxine D, a compound extracted from Buxus microphylla, is recognized for its effectiveness in treating acute myocardial ischemia. Research indicates its potential in increasing cardiomyocytes viability, reducing infarct size, and protecting endothelial cells. Its mechanism of action may involve K(ATP) channel opening, stimulating nitric oxide generation, and inhibiting venous thrombosis (Hu, Liu, Wang, & Chen, 2007).
Impact on HERG Potassium Channels Cyclovirobuxine D has been found to inhibit the currents of HERG potassium channels in HEK293 cells, which play a crucial role in cardiac repolarization. This interaction suggests a molecular mechanism for the drug's effects on action potential duration and QT interval prolongation (Zhao, Wang, Xu, Zhao, Liu, & Peng, 2011).
Analgesic Effects The drug exhibits significant analgesic effects against various mouse models of pain, including inflammatory and neuropathic pain. It inhibits voltage-gated Cav2.2 and Cav3.2 channels, with a dominant role of Cav3.2 inhibition in its pain-relieving effects (Su, Gong, Li, Yang, & Nian, 2022).
Effects on Heart Failure Cyclovirobuxine D shows beneficial effects in preventing cardiac dysfunction in rats with congestive heart failure induced by myocardial infarction. This supports its potential as a new therapy for heart failure (Yu, Fang, Lü, Xu, & Lu, 2011).
Anticancer Potential Studies have revealed that Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway. It shows promise in inhibiting proliferation, migration, and epithelial-mesenchymal transition of cancer cells (Jiang, Chen, Ren, Li, Sun, Xing, Zhu, & Piao, 2020). Similarly, its protective effects against doxorubicin-induced cardiomyopathy and oxidative damage have been observed, highlighting its potential in cancer treatment (Guo, Guo, Yang, Peng, Zhao, Li, & Peng, 2015).
Interaction with Human Serum Albumin The interaction of Cyclovirobuxine D with human serum albumin has been studied using multispectroscopic techniques and molecular modeling. This research provides insights into the drug's pharmacokinetics and potential effects on human health (Yue, Liu, Liu, Dong, & Fan, 2014).
Diabetic Cardiomyopathy Treatment Cyclovirobuxine D has shown potential in treating diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses, thus providing a new avenue for addressing this major cause of death in diabetic patients (Jiang, Fu, Xu, Hu, Yang, Zhang, Luo, Gan, Tao, Liang, & Shen, 2020).
Orientations Futures
Cyclovirobuxine D, a related compound, has been found to have strong analgesic effects mainly via blockade of Cav3.2 and provides a compelling rationale and foundation for conducting clinical studies to repurpose Cyclovirobuxine D in pain management . This suggests potential future directions for research into Cyclovirobuxine C and its potential therapeutic uses.
Propriétés
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N2O/c1-17(29(7)8)22-18(30)15-25(5)20-10-9-19-23(2,3)21(28-6)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h17-22,28,30H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHCEDWHOEHNL-ZUDQDPCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332026 | |
| Record name | Cyclovirobuxine C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclovirobuxine C | |
CAS RN |
30276-35-8 | |
| Record name | (3β,5α,16α,20S)-20-(Dimethylamino)-4,4,14-trimethyl-3-(methylamino)-9,19-cyclopregnan-16-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30276-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclovirobuxine C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)


![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)

